
Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-): is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a dithiodimethylene bridge and substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) typically involves the reaction of 2,6-dichloromethylpyridine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the dithiodimethylene bridge .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: Industrially, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .
Mecanismo De Acción
The mechanism by which Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2,6-Bis(chloromethyl)pyridine: This compound shares a similar pyridine structure but lacks the dithiodimethylene bridge.
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Another compound with a pyridine core, but with different substituents and functional groups.
Uniqueness: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is unique due to its dithiodimethylene bridge, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
119395-96-9 |
|---|---|
Fórmula molecular |
C12H10Cl2N2S2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-chloro-6-[[(6-chloropyridin-2-yl)methyldisulfanyl]methyl]pyridine |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-11-5-1-3-9(15-11)7-17-18-8-10-4-2-6-12(14)16-10/h1-6H,7-8H2 |
Clave InChI |
ZIXFFJHJUSBVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)CSSCC2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



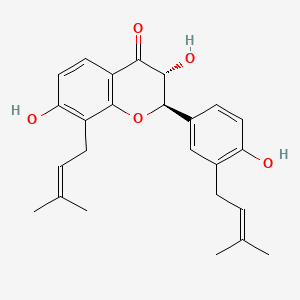


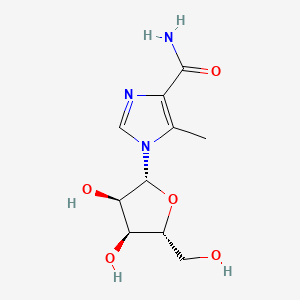

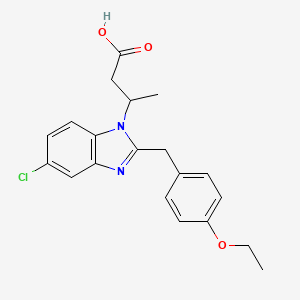
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
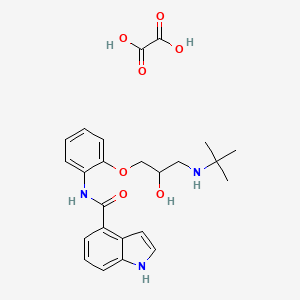
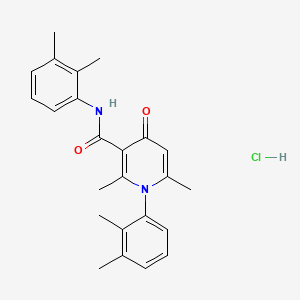
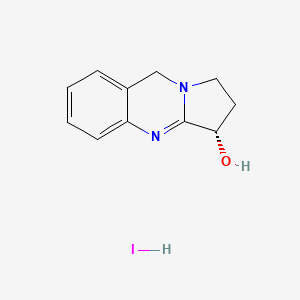
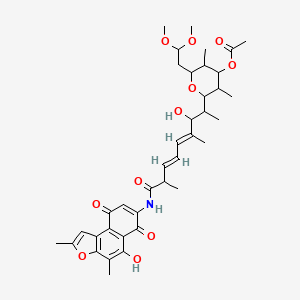
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)

